molecular formula C7H10 B1345640 Cyclopentylacetylene CAS No. 930-51-8

Cyclopentylacetylene

Cat. No. B1345640
Key on ui cas rn: 930-51-8
M. Wt: 94.15 g/mol
InChI Key: TXVJSWLZYQMWPC-UHFFFAOYSA-N
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Patent
US08642603B2

Procedure details

The title compound was prepared from ethynyl-cyclopentane and ethyl chloroformate in accordance with the procedures of G. Cai et al., Tetrahedron, 2006, 5697-5708.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]1[CH2:7][CH2:6][CH2:5][CH2:4]1)#[CH:2].Cl[C:9]([O:11][CH2:12][CH3:13])=[O:10]>>[CH2:12]([O:11][C:9](=[O:10])[C:2]#[C:1][CH:3]1[CH2:7][CH2:6][CH2:5][CH2:4]1)[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)C1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C#CC1CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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